molecular formula C7H16O B162242 2-Ethoxypentane CAS No. 1817-89-6

2-Ethoxypentane

Cat. No.: B162242
CAS No.: 1817-89-6
M. Wt: 116.2 g/mol
InChI Key: XFKPOLRDQWCGPV-UHFFFAOYSA-N
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Description

2-Ethoxypentane is an organic compound with the molecular formula C7H16O. It is also known by other names such as sec-Amyl ethyl ether, Pentane, 2-ethoxy-, Ethyl 1-methylbutyl ether, and Ethyl 2-pentyl ether . This compound is a type of ether, characterized by an oxygen atom connected to two alkyl or aryl groups. Ethers are generally known for their relatively low reactivity compared to other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxypentane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For this compound, the reaction would typically involve the ethoxide ion (C2H5O-) reacting with 2-bromopentane (C5H11Br) under basic conditions. The reaction proceeds as follows:

C2H5O-+C5H11BrC7H16O+Br-\text{C2H5O-} + \text{C5H11Br} \rightarrow \text{C7H16O} + \text{Br-} C2H5O-+C5H11Br→C7H16O+Br-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction of the reactants. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxypentane, like other ethers, is relatively inert but can undergo certain reactions under specific conditions:

    Oxidation: Ethers can be oxidized to form peroxides, although this reaction is not common for this compound due to its structure.

    Cleavage: Ethers can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), resulting in the formation of alcohols and alkyl halides.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although ethers are generally resistant to oxidation.

    Cleavage: Hydroiodic acid (HI) or hydrobromic acid (HBr) under reflux conditions can cleave the ether bond.

Major Products Formed

    Oxidation: Formation of peroxides (if any).

    Cleavage: Formation of ethanol (C2H5OH) and 2-bromopentane (C5H11Br) or 2-iodopentane (C5H11I).

Scientific Research Applications

2-Ethoxypentane has limited but specific applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Ethoxypentane is primarily related to its role as a solvent or intermediate in chemical reactions. It does not have a specific biological target or pathway, as it is not typically used in medicinal chemistry or pharmacology.

Comparison with Similar Compounds

Similar Compounds

    Diethyl ether (C4H10O): A common laboratory solvent with a similar ether structure but shorter carbon chain.

    2-Methoxypentane (C6H14O): Another ether with a similar structure but with a methoxy group instead of an ethoxy group.

    2-Butoxypentane (C9H20O): An ether with a longer carbon chain.

Uniqueness

2-Ethoxypentane is unique due to its specific carbon chain length and ethoxy group, which confer distinct physical and chemical properties compared to other ethers. Its relatively low reactivity and specific boiling point make it suitable for certain applications where other ethers may not be as effective.

Properties

IUPAC Name

2-ethoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-4-6-7(3)8-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKPOLRDQWCGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883753
Record name Pentane, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817-89-6
Record name 2-Ethoxypentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 2-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 2-ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentane, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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